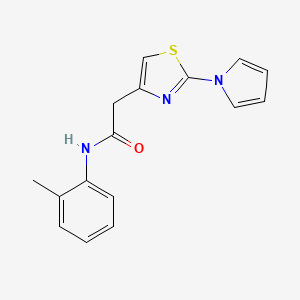
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that is commonly used in the synthesis of various compounds due to its unique molecular structure. PTAA has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, this compound also has several limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide. One area of research is the development of novel this compound derivatives with improved biological activity and stability. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
Métodos De Síntesis
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptothiazole with o-toluidine in the presence of acetic anhydride, followed by the reaction of the resulting product with acetyl chloride. Another method involves the reaction of 2-mercaptothiazole with o-toluidine in the presence of acetic acid, followed by the reaction of the resulting product with acetic anhydride. Both methods have been shown to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALBYZIGDCVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

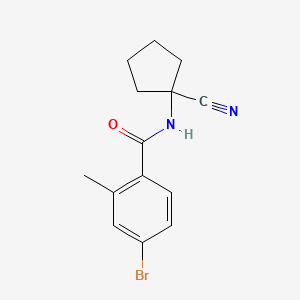

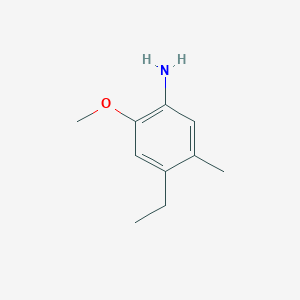

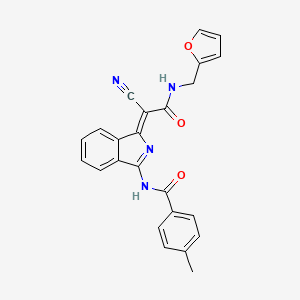
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
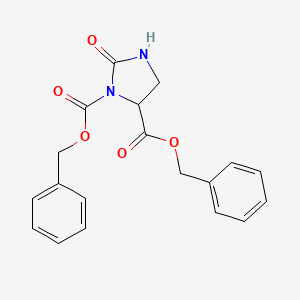

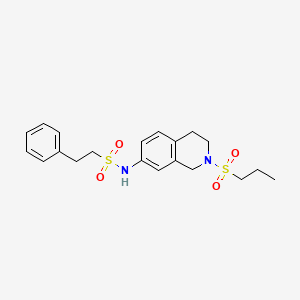
![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)
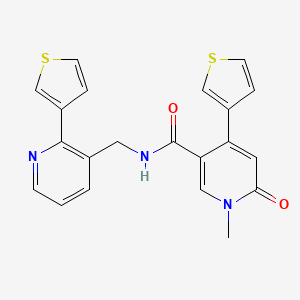
![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)